molecular formula C16H23ClN2O B10790396 (S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide

(S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide

Cat. No.: B10790396
M. Wt: 294.82 g/mol
InChI Key: VJADHLVJCCCGKY-ZDUSSCGKSA-N
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Description

(S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound that features a benzamide core with various substituents, including a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoyl chloride with isobutylamine under basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the amine group of the pyrrolidine reacts with the benzamide core.

    Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

(S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.

    Biological Studies: The compound is used to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the benzamide core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide is unique due to its specific combination of substituents, which confer distinct biological properties. The presence of the chloro group, isobutyl group, and pyrrolidine ring contribute to its unique binding characteristics and potential therapeutic applications.

Properties

Molecular Formula

C16H23ClN2O

Molecular Weight

294.82 g/mol

IUPAC Name

3-chloro-2-methyl-N-(2-methylpropyl)-N-[(3S)-pyrrolidin-3-yl]benzamide

InChI

InChI=1S/C16H23ClN2O/c1-11(2)10-19(13-7-8-18-9-13)16(20)14-5-4-6-15(17)12(14)3/h4-6,11,13,18H,7-10H2,1-3H3/t13-/m0/s1

InChI Key

VJADHLVJCCCGKY-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)C(=O)N(CC(C)C)[C@H]2CCNC2

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N(CC(C)C)C2CCNC2

Origin of Product

United States

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